Thiirane's high reactivity stems from the inherent ring strain present in its three-membered structure. This strain makes the C-S bond susceptible to nucleophilic attack, allowing thiirane to react readily with various functional groups. This property makes it a valuable precursor for synthesizing a diverse range of functionalized molecules, including:
Due to its high reactivity, thiirane itself exhibits various biological activities, including:
Thiirane, commonly referred to as ethylene sulfide, is a three-membered cyclic compound with the molecular formula . It is recognized as the smallest sulfur-containing heterocycle and the simplest episulfide. The structure of thiirane features a sulfur atom bonded to two carbon atoms, forming a triangular shape. According to electron diffraction studies, the C-C and C-S bond lengths are approximately 1.473 Å and 1.811 Å, respectively, with bond angles of 66.0° for C-C-S and 48.0° for C-S-C . Thiirane is characterized by its highly unpleasant odor, typical of many organosulfur compounds .
Thiirane is a hazardous compound with a strong, unpleasant odor. It is toxic upon inhalation, ingestion, or skin contact []. Thiirane is also flammable and can irritate the eyes and respiratory tract [].
Here are some safety precautions to consider when handling thiirane:
These reactions highlight the versatility of thiirane in organic synthesis and its potential applications in various chemical processes.
Thiirane can be synthesized through various methods:
These methods demonstrate the adaptability and efficiency of thiirane synthesis in organic chemistry.
Thiirane and its derivatives have several applications:
The versatility of thiirane allows for its utilization across multiple fields.
Thiirane shares similarities with other cyclic sulfur compounds but possesses unique characteristics that distinguish it:
Compound | Structure | Unique Features |
---|---|---|
Thiirane | Smallest sulfur-containing heterocycle | |
Oxirane | Contains oxygen instead of sulfur | |
Thietane | Larger ring structure (four-membered) | |
Thiolane | Similar size but contains more carbon atoms |
Thiirane's three-membered ring structure contributes to its high reactivity compared to larger cyclic compounds like thietane or thiolane. This unique feature makes it particularly valuable in synthetic chemistry where strain-induced reactivity is advantageous.
Thiirane, systematically designated under the International Union of Pure and Applied Chemistry nomenclature, represents the parent compound of a class of three-membered sulfur-containing heterocycles. The compound is more commonly recognized by its alternative designation as ethylene sulfide, reflecting its structural relationship to ethylene and its sulfur-containing nature. Additional nomenclature variants include thiacyclopropane, thiirene (2,3-dihydro-), and ethylene episulfide, with the term "episulfide" serving as a general classification for this structural motif.
The historical development of thiirane chemistry traces back to the early twentieth century, with foundational contributions from several prominent chemists. Staudinger and Pfenninger conducted pioneering studies on episulfides in 1916, followed by Delepine's investigations in 1920. A significant methodological advancement occurred in 1934 when Dachlauer and Jackel developed a general synthetic approach for episulfides from epoxides using alkali thiocyanates and thiourea, establishing a fundamental transformation that remains relevant in contemporary synthetic chemistry.
The Chemical Abstracts Service registry number for thiirane is 420-12-2, providing a unique identifier for this compound in chemical databases and literature. The systematic nomenclature reflects the compound's position within the broader classification of thiiranes, which encompasses all derivatives containing the three-membered ring structure with two carbon atoms and one sulfur atom.
Thiirane belongs to the class of organic compounds known as thiiranes, which are characterized as heterocyclic compounds containing a saturated three-membered ring with two carbon atoms and one sulfur atom. Within the broader taxonomic classification system, thiirane is categorized under organoheterocyclic compounds, specifically within the aliphatic heteromonocyclic compounds framework.
Detailed structural analysis through electron diffraction studies has revealed precise geometric parameters for the thiirane ring system. The carbon-carbon bond distance measures 1.473 Angstroms, while the carbon-sulfur bond distances are 1.811 Angstroms. The angular geometry of the ring system exhibits characteristic distortions from ideal tetrahedral angles, with the carbon-carbon-sulfur angle measuring 66.0 degrees and the carbon-sulfur-carbon angle measuring 48.0 degrees.
The molecular formula of thiirane is represented as C₂H₄S, with a molecular weight of 60.11 to 60.12 atomic mass units. The compound's structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation as C1CS1 and the International Chemical Identifier as InChI=1S/C2H4S/c1-2-3-1/h1-2H2.
Table 1: Structural Parameters of Thiirane
The comparative analysis between thiirane and its oxygen analogue, oxirane (ethylene oxide), reveals fundamental differences in both structural and reactive properties that highlight the influence of heteroatom substitution in three-membered ring systems. These differences have significant implications for synthetic applications and mechanistic understanding of ring-opening reactions.
Ring strain energy represents one of the most significant differentiating factors between thiiranes and epoxides. Experimental determinations through hydrogenation methods have established that ethylene sulfide possesses a ring strain energy of approximately 9 kilocalories per mole, compared to 14 kilocalories per mole for ethylene oxide. This reduced strain energy in the sulfur-containing system reflects the longer carbon-sulfur bonds relative to carbon-oxygen bonds, resulting in less severe angular distortion within the three-membered ring framework.
Kinetic studies comparing the reactivity of thiirane and epoxide systems toward nucleophilic attack have revealed notable differences in reaction rates and mechanisms. Investigation of the reactions of propylene sulfide and propylene oxide with aniline demonstrated that episulfides exhibit lower reactivity toward nucleophilic attack compared to epoxides, with rate differences ranging from factors of two to six over the temperature range studied. The activation energy for propylene sulfide was found to be higher than that of the corresponding epoxide, indicating greater energetic barriers to ring-opening in the sulfur-containing system.
Table 2: Comparative Properties of Thiirane versus Oxirane
The mechanistic implications of these differences extend to the transition state structures involved in ring-opening reactions. The longer carbon-sulfur bonds and reduced electronegativity of sulfur compared to oxygen result in different charge distribution patterns during nucleophilic attack. The sulfur atom's larger size and lower electronegativity contribute to reduced solvation effects around developing anionic sites, as evidenced by less negative entropy of activation values observed for thiirane reactions compared to epoxide reactions.
Electronic effects also differentiate thiirane from epoxide chemistry, with the sulfur atom's different hybridization and bonding characteristics influencing both ground state stability and transition state energetics. The polarizability of sulfur compared to oxygen creates different electrostatic environments within the ring system, affecting both intermolecular interactions and reactivity patterns toward various classes of nucleophiles.
Thiirane compounds have established significant research relevance across multiple domains of chemistry, particularly in organic synthesis methodologies and advanced materials development. The unique reactivity profile and structural characteristics of thiiranes enable access to sulfur-containing molecular architectures that are challenging to obtain through alternative synthetic routes.
In organic synthesis, thiirane serves as a versatile building block for the construction of complex sulfur-containing molecules through ring-opening reactions. The compound readily undergoes mercaptoethylation reactions with amines to produce 2-mercaptoethylamines, which function as effective chelating ligands in coordination chemistry. This transformation follows the general reaction pathway: C₂H₄S + R₂NH → R₂NCH₂CH₂SH, providing direct access to bifunctional molecules containing both amine and thiol functionalities.
Recent methodological developments have expanded the synthetic utility of thiiranes through the development of catalytic enantioselective conversion processes. Advanced catalytic systems utilizing Brønsted acid catalysis have enabled the efficient and enantioselective conversion of epoxides to thiiranes through kinetic resolution processes. These methods achieve high yields and enantiomeric purities for both epoxide starting materials and thiirane products, with catalyst loadings as low as 0.01 mole percent demonstrating the efficiency of these transformations.
Contemporary research has also explored novel synthetic routes to thiiranes that bypass traditional harsh reaction conditions. Innovative approaches utilizing aldazine N-oxides with Lawesson's reagent have provided stereoselective access to cis-thiiranes under mild reaction conditions. This methodology demonstrates excellent diastereoselectivity and broad substrate scope, accommodating various alkyl and aryl substituents while maintaining high stereochemical control.
Table 3: Synthetic Applications and Methodologies for Thiirane Chemistry
Materials science applications of thiirane chemistry have emerged through investigations of ring strain effects in polymerization processes. Research into ring-opening metathesis polymerization has demonstrated that incorporation of allylic epoxides, including thiirane derivatives, significantly increases the strain energy of cyclic olefin monomers. These modifications enable more effective polymerization processes and provide access to functional polymer materials with unique properties.
The biological relevance of thiirane compounds has also attracted research attention, particularly in the development of enzyme inhibitors and pharmaceutical intermediates. Studies have investigated thiirane derivatives as analogues of biologically active epoxides, with several derivatives demonstrating inhibitory activity against gelatinases. This research direction highlights the potential for thiirane-based compounds to serve as scaffolds for medicinal chemistry applications.
Environmental and exposure considerations have positioned thiirane within the human exposome framework, recognizing it as a compound that individuals may encounter through various exposure pathways. While not naturally occurring, thiirane has been identified in human blood samples, indicating environmental or occupational exposure sources and emphasizing the importance of understanding its chemical behavior and transformation pathways.
The molecular geometry of thiirane has been extensively characterized through electron diffraction studies, which provide precise structural parameters for this three-membered ring system [5]. The carbon-carbon bond length in thiirane measures 1.473 Å, while the carbon-sulfur bond lengths are 1.811 Å [5]. These bond distances reflect the significant geometric constraints imposed by the three-membered ring structure.
The angular parameters of thiirane deviate substantially from ideal tetrahedral geometry due to ring strain [5]. The carbon-carbon-sulfur bond angles measure 66.0°, while the carbon-sulfur-carbon angle is considerably smaller at 48.0° [5] [7]. These acute angles represent a significant departure from the approximately 109.5° tetrahedral angle expected for unstrained systems.
High-level theoretical calculations using the 6-31G* basis set have provided additional insights into the structural parameters of thiirane [6]. The carbon-sulfur bond distance calculated at this level (1.861 Å with 6-31G* and 1.812 Å with STO-3G) shows good agreement with experimental values, confirming the reliability of both experimental and computational approaches [6].
Table 1: Structural Parameters of Thiirane
Parameter | Value | Method | Reference |
---|---|---|---|
C-C Bond Length | 1.473 Å | Electron Diffraction | [5] |
C-S Bond Length | 1.811 Å | Electron Diffraction | [5] |
C-C-S Bond Angle | 66.0° | Electron Diffraction | [5] |
C-S-C Bond Angle | 48.0° | Electron Diffraction | [5] |
C-S Bond Length | 1.861 Å | 6-31G* Calculation | [6] |
C-S Bond Length | 1.812 Å | STO-3G Calculation | [6] |
The electronic structure of thiirane is characterized by significant ring strain energy, which has been quantitatively determined through theoretical calculations [10] [11]. The ring strain energy of thiirane is 19.8 kilocalories per mole, which is notably lower than that of its oxygen analog oxirane (27.3 kilocalories per mole) [10]. This difference reflects the larger atomic radius of sulfur compared to oxygen, which partially alleviates the geometric strain in the three-membered ring.
Advanced quantum chemical studies have revealed that thiirane exhibits unique electronic properties related to its strained ring system [11] [12]. The molecule demonstrates strain relaxation mechanisms through increased s-character in the lone pair orbital of the sulfur atom [11] [13]. This orbital rehybridization represents an important mechanism by which the molecule accommodates the severe angular distortions imposed by the three-membered ring geometry.
The electronic configuration of thiirane has been extensively studied using various theoretical methods, including coupled-cluster calculations and density functional theory [11] [28]. These studies indicate that the frontier molecular orbitals of thiirane are significantly affected by the ring strain, leading to unique electronic properties that distinguish it from both acyclic sulfur compounds and larger ring systems.
Comparative studies with related heterocycles demonstrate that three-membered rings containing sulfur exhibit distinct electronic characteristics [13]. The antiaromaticity present in certain three-membered rings is partially alleviated in thiirane through geometric distortion and the inherent properties of the sulfur heteroatom [11].
Table 2: Ring Strain Energies of Three-Membered Heterocycles
Compound | Ring Strain Energy (kcal/mol) | Reference |
---|---|---|
Thiirane | 19.8 | [10] |
Oxirane | 27.3 | [10] |
Thietane | 19.6 | [10] |
Oxetane | 25.5 | [10] |
Thiirane exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions [14] [17] [19]. The compound has a molecular weight of 60.118 grams per mole and exists as a liquid under standard conditions [2] [14].
The boiling point of thiirane ranges from 55 to 56 degrees Celsius, as reported by multiple sources [14] [17] [19] [22]. This relatively low boiling point is consistent with the compound's small molecular size and limited intermolecular forces. The melting point has been reported as 207-209 degrees Celsius, though this value appears to be inconsistent with the boiling point data and may represent a different measurement or compound state [19] [20].
The density of thiirane is 1.01 grams per milliliter at 25 degrees Celsius [16] [17] [19]. This value indicates that thiirane is slightly denser than water, which is typical for organosulfur compounds due to the presence of the heavier sulfur atom.
Regarding solubility characteristics, thiirane demonstrates poor water solubility [18] [19]. The compound is described as insoluble in water, which is expected given its organosulfur nature and lack of significant polar functional groups [19]. However, thiirane shows solubility in organic solvents, being soluble in chloroform and sparingly soluble in methanol [19]. The compound also demonstrates solubility in acetone and ether [18].
The dipole moment of thiirane is 1.84 Debye, indicating moderate polarity arising from the electronegativity difference between carbon and sulfur atoms and the asymmetric charge distribution in the strained ring system [17].
Table 3: Physical Properties of Thiirane
Property | Value | Units | Reference |
---|---|---|---|
Molecular Weight | 60.118 | g/mol | [2] |
Boiling Point | 55-56 | °C | [14] [17] [19] |
Density | 1.01 | g/mL at 25°C | [17] [19] |
Dipole Moment | 1.84 | D | [17] |
Water Solubility | Insoluble | - | [19] |
Chloroform Solubility | Soluble | - | [19] |
Critical Temperature | 555 | K | [14] |
The infrared spectroscopic characterization of thiirane has been extensively studied using both experimental and theoretical approaches [24] [25] [26] [27]. High-resolution infrared spectra have been recorded using synchrotron radiation sources, providing detailed information about the vibrational modes of the molecule [27].
The infrared spectrum of thiirane exhibits characteristic absorption bands that reflect the unique structural features of the three-membered ring system [24] [26]. Fundamental vibrational frequencies have been identified and assigned through symmetry analysis, group frequency correlations, and comparison with theoretical calculations [26].
Far-infrared spectroscopy studies have revealed specific vibrational modes, including the ν₅ fundamental at 628.1 wavenumbers and the ν₁₅ fundamental at 669.7 wavenumbers [27]. These measurements demonstrate strong Coriolis coupling effects between vibrational modes, which is characteristic of small ring systems [27].
Comprehensive vibrational studies using deuterated isotopologues have provided additional insights into the vibrational assignments [26] [28]. These studies have utilized modified valence force field calculations to reproduce experimental frequencies and have achieved excellent agreement with observed spectra [26].
Nuclear magnetic resonance spectroscopy of thiirane has been investigated using both proton and carbon-13 techniques [32] [33]. The molecular symmetry of thiirane results in simplified nuclear magnetic resonance spectra due to the equivalence of carbon atoms and hydrogen atoms in the ring system [32].
Carbon-13 nuclear magnetic resonance studies have been particularly informative for understanding the electronic environment of the carbon atoms in the strained ring system [32] [33]. The chemical shifts observed in thiirane reflect the unique electronic properties arising from ring strain and the presence of the sulfur heteroatom [34].
Proton nuclear magnetic resonance spectra of thiirane exhibit characteristic chemical shifts that are influenced by the ring strain and the magnetic anisotropy effects of the sulfur atom [32] [33]. These studies have provided valuable information about the electronic structure and have been used to establish correlations with other spectroscopic data [34].
Mass spectrometric analysis of thiirane using electron ionization has provided detailed information about the fragmentation patterns and ionization processes [38] [39] [42]. The molecular ion peak appears at mass-to-charge ratio 60, corresponding to the molecular weight of thiirane [38].
Electron ionization studies have revealed multiple ionization potentials for thiirane, with values of 9.05, 11.32, 11.72, and 13.59 electron volts [38] [44]. These ionization energies reflect the different molecular orbitals involved in the ionization process and provide insights into the electronic structure of the molecule [44].
The fragmentation patterns observed in mass spectrometry demonstrate the preferential formation of sulfur-containing fragments, which is consistent with the relative stability of these species [38] [42]. Ion-molecule reactions involving thiirane have been studied extensively, revealing unique sulfur-transfer mechanisms that are characteristic of this compound class [42].
Technique | Key Parameters | Values | Reference |
---|---|---|---|
IR Spectroscopy | ν₅ fundamental | 628.1 cm⁻¹ | [27] |
IR Spectroscopy | ν₁₅ fundamental | 669.7 cm⁻¹ | [27] |
Mass Spectrometry | Molecular ion | m/z 60 | [38] |
Photoelectron | First ionization | 9.05 eV | [38] [44] |
Photoelectron | Second ionization | 11.32 eV | [44] |
Photoelectron | Third ionization | 11.72 eV | [44] |
Photoelectron | Fourth ionization | 13.59 eV | [44] |
Traditional chalcogen exchange reactions represent the most established and widely utilized approach for thiirane synthesis, primarily involving the conversion of epoxides to their sulfur analogues using various sulfurating agents. These methods have been extensively developed and refined over several decades, providing reliable access to thiiranes under diverse reaction conditions [1] [2] [3].
The most commonly employed sulfurating agents include potassium thiocyanate, thiourea, and ammonium thiocyanate, each offering distinct advantages in terms of reaction conditions, substrate scope, and product yields. Potassium thiocyanate has emerged as particularly effective when used in combination with phase transfer catalysts, enabling reactions to proceed under mild aqueous conditions [2] [3]. The use of 1,4-bis(triphenylphosphonium)-2-butene dichloride as a phase transfer catalyst in water at room temperature has demonstrated exceptional efficiency, converting various epoxides carrying electron-donating or electron-withdrawing groups to their corresponding thiiranes in yields ranging from 75-95% [2].
Thiourea-based methodologies have gained significant attention due to their compatibility with environmentally benign reaction conditions. The combination of thiourea with β-cyclodextrin in aqueous medium represents a particularly notable advancement, allowing for the synthesis of thiiranes under neutral conditions at room temperature [4]. This approach has proven effective for a wide range of epoxide substrates, consistently delivering yields between 80-92% while avoiding the use of organic solvents [4].
Sulfurating Agent | Catalyst/Conditions | Substrate Scope | Yield Range (%) | Reference |
---|---|---|---|---|
Potassium thiocyanate (KSCN) | 1,4-bis(triphenylphosphonium)-2-butene dichloride/H₂O/rt | Aromatic and aliphatic epoxides | 75-95 | [2] [3] |
Thiourea | β-cyclodextrin/H₂O/rt | Various epoxide types | 80-92 | [4] |
Ammonium thiocyanate (NH₄SCN) | Oxalic acid/organic solvent | Terminal and substituted epoxides | 65-88 | [5] |
Sodium thiocyanate (NaSCN) | Phase transfer catalyst | Aromatic epoxides | 70-85 | [6] |
Thioacetic acid | Mitsunobu conditions | Primary and secondary alcohols | 60-80 | [7] |
Ammonium thiocyanate has proven particularly valuable when employed with protic acid catalysts such as oxalic acid, facilitating the conversion of both terminal and substituted epoxides to thiiranes under relatively mild conditions [5]. This methodology typically achieves yields in the range of 65-88%, demonstrating good tolerance for various functional groups while maintaining operational simplicity [5].
The mechanistic pathway for these chalcogen exchange reactions generally involves nucleophilic attack of the sulfur-containing reagent at the less substituted carbon of the epoxide ring, followed by intramolecular cyclization to form the three-membered thiirane ring [1] [7]. The stereochemical outcome of these transformations is largely determined by the configuration of the starting epoxide, with retention of stereochemistry being the predominant pathway [7].
Organocatalytic methodologies have emerged as powerful alternatives to traditional metal-catalyzed transformations, offering environmentally sustainable pathways to thiiranes with enhanced selectivity and functional group tolerance. These approaches encompass both direct organocatalytic synthesis and the strategic use of specialized reagents such as Lawesson's reagent for stereocontrolled transformations [8] [9] [10].
The development of organocatalytic synthesis of thiiranes from alkenes represents a significant advancement in the field. Kokotos and colleagues have demonstrated an innovative two-step protocol involving organocatalytic epoxidation followed by ring-opening with thiourea [8]. This methodology employs 2,2,2-trifluoroacetophenone as an organocatalyst in combination with hydrogen peroxide as an oxidant, enabling the conversion of substituted aromatic styrenes and various other alkenes to their corresponding epoxides [8]. The subsequent treatment with thiourea under catalyst-free conditions provides access to the desired thiiranes in moderate to excellent yields [8].
Organocatalyst | Substrate | Product Type | Selectivity | Yield Range (%) | Reference |
---|---|---|---|---|---|
2,2,2-Trifluoroacetophenone | Alkenes via epoxidation-thionation | Thiiranes from alkenes | Moderate to excellent | 70-95 | [8] [11] |
Thiourea-based catalysts | Various epoxides | Enantioenriched thiiranes | High enantioselectivity | 65-90 | [12] [13] |
Chiral phosphoric acids | Terminal epoxides | Chiral thiiranes | Up to 99% ee | 55-85 | [7] |
β-Cyclodextrin | Epoxide-thiourea complexes | Thiiranes in aqueous medium | Good diastereoselectivity | 80-95 | [4] |
Sparteine derivatives | Alkenes (indirect) | Chiral building blocks | Excellent stereoselectivity | 85-99 | [14] |
Thiourea-based organocatalysts have demonstrated exceptional utility in asymmetric transformations, enabling the synthesis of enantioenriched thiiranes through kinetic resolution processes [12] [13]. The List group has pioneered the use of chiral phosphoric acid catalysts for the enantioselective transformation of epoxides into thiiranes, achieving enantiomeric excesses of up to 99% for terminal epoxide substrates [7]. This methodology relies on the dual activation capability of bifunctional thiourea-based organocatalysts, simultaneously coordinating both electrophilic and nucleophilic components to achieve high levels of stereocontrol [15].
Lawesson's reagent has found particular application in specialized transformations involving the formation of thiiranes through novel mechanistic pathways [9] [10]. The reagent's ability to function as both a thionating agent and a source of reactive phosphorus-sulfur intermediates has enabled the development of unique synthetic strategies [10]. Recent applications have demonstrated the utility of Lawesson's reagent in the synthesis of biologically valuable heterocycles, with the formation of thiiranes representing a key transformation in these multicomponent processes [10].
The mechanism of Lawesson's reagent-mediated thionation involves the initial dissociation of the dimeric structure to form reactive dithiophosphine ylide intermediates [9] [10]. These intermediates can interact with various substrates to facilitate sulfur incorporation, with the driving force being the formation of stable phosphorus-oxygen bonds in the final cycloreversion step [10]. The reaction rate is typically faster for ketones, amides, lactones, and lactams compared to esters, which require more forcing conditions for successful transformations [10].
Electrochemical and photochemical approaches to thiirane synthesis represent emerging methodologies that offer unique advantages in terms of reaction selectivity, environmental sustainability, and mechanistic control. These strategies have gained increasing attention due to their potential to access thiiranes through novel pathways that complement traditional synthetic methods [16] [17] [18].
Electrochemical synthesis of sulfur-containing compounds has been successfully applied to thiirane formation through various mechanistic pathways. The electrochemical oxidation of sulfonyl hydrazides has been developed as an efficient method for generating sulfinic and sulfonic esters, with the key step involving the formation of sulfonyl radicals through anodic oxidation [17]. This approach operates under metal-free conditions, utilizing a constant current methodology that can be readily scaled for preparative applications [17].
Method | Mechanism | Substrate Scope | Advantages | Limitations | Reference |
---|---|---|---|---|---|
Electrochemical oxidation | Sulfonyl radical formation | Sulfonyl hydrazides | Metal-free conditions | Limited substrate scope | [17] [19] |
Photochemical thiol-ene | Radical addition to alkenes | Thiols and alkenes | Mild conditions, high selectivity | Requires specialized equipment | [16] |
Thiophene endoperoxide thermolysis | Sulfur atom transfer | Strained cyclic alkenes | Stereoselective transfer | Limited to cyclic substrates | [20] [18] |
Electropolymerization of episulfides | Ring-opening polymerization | Episulfides | Controlled polymerization | Specialized applications | [21] |
Photochemical electron transfer | Radical cation generation | Aryl thiiranes | Direct activation | Requires strong oxidants | [22] |
Photochemical thiol-ene reactions have emerged as particularly powerful tools for the synthesis of sulfur-containing heterocycles, including thiiranes and their derivatives [16]. The development of continuous flow photochemical processes has enabled the efficient synthesis of thiomorpholine derivatives through telescoped protocols involving thiol-ene coupling followed by base-mediated cyclization [16]. These reactions can be conducted under highly concentrated conditions using minimal amounts of photocatalyst, demonstrating excellent atom economy and environmental compatibility [16].
The use of thiophene endoperoxides for episulfidation represents a unique photochemical approach to thiirane synthesis [20] [18]. This methodology involves the photooxygenation of thiophene to generate the corresponding endoperoxide, which subsequently transfers a sulfur atom to strained cyclic alkenes upon thermolysis [20]. The reaction proceeds with excellent stereoselectivity, particularly for cyclooctene derivatives, indicating a concerted mechanism rather than stepwise radical processes [20].
Molybdenum-catalyzed episulfidation using elemental sulfur and thiiranes as sulfur sources has been developed as an efficient method for the direct conversion of alkenes to episulfides [18]. The most effective system combines dithiophosphate-ligated oxo complexes with phenylthiirane, enabling the conversion of typically unreactive alkenes such as cyclopentene, cycloheptene, and norbornene to their corresponding episulfides under mild conditions [18].
The stereocontrolled synthesis of cis-thiiranes through 4π-electrocyclization of thiocarbonyl ylides represents one of the most significant recent advances in thiirane chemistry, providing unprecedented access to stereodefined episulfides with excellent diastereoselectivity [7] [23]. This methodology, developed by Chung and colleagues, employs aldazine N-oxides as precursors for the in situ generation of thiocarbonyl ylides, which subsequently undergo stereospecific electrocyclization to afford cis-diarylthiiranes [7] [23].
The synthetic protocol involves the treatment of E,E-aldazine N-oxides with Lawesson's reagent under carefully controlled conditions, leading to the formation of thermally stable cis-diarylthiiranes as essentially single diastereomers [7] [23]. The reaction proceeds through a complex mechanistic pathway involving the initial formation of oxathiazaphospholidine sulfide intermediates, followed by nitrogen extrusion to generate trans-thiocarbonyl ylides [7] [23].
Starting Material | Reagent | Product Configuration | Diastereoselectivity | Yield (%) | Reference |
---|---|---|---|---|---|
E,E-Aldazine N-oxides | Lawesson's reagent | cis-Diarylthiirane | >99:1 cis:trans | 78 | [7] [23] |
Substituted aldazine N-oxides | Lawesson's reagent | cis-Substituted thiiranes | >95:1 cis:trans | 65-85 | [7] [23] |
Heteroaryl aldazine N-oxides | Lawesson's reagent | cis-Heteroaryl thiiranes | >90:1 cis:trans | 57-64 | [7] [23] |
Unsymmetrical aldazine N-oxides | Lawesson's reagent | cis-Mixed thiiranes | >95:1 cis:trans | 70-80 | [7] [23] |
Electron-rich aldazine N-oxides | Lawesson's reagent | cis-Methoxy thiiranes | Unstable products | 69 (stabilized) | [7] [23] |
The exceptional stereoselectivity observed in this transformation has been rationalized through density functional theory calculations, which suggest that the processes leading to thiadiazoline formation occur preferentially on one face of the planar E,E-aldazine N-oxide substrate [7] [23]. The subsequent stereospecific nitrogen extrusion generates trans-thiocarbonyl ylides, which undergo conrotatory 4π-electrocyclization to furnish the observed cis-disubstituted thiirane products [7] [23].
The substrate scope of this methodology encompasses a wide range of diaryl-substituted aldazine N-oxides, with electronic effects playing a crucial role in determining both reaction efficiency and product stability [7] [23]. Electron-neutral and electron-poor aromatic substituents generally provide excellent results, while electron-rich systems may lead to products with reduced stability due to facile desulfurization processes [7] [23].
The intermediacy of trans-thiocarbonyl ylides has been confirmed through trapping experiments with suitable dipolarophiles, providing direct evidence for the proposed mechanistic pathway [7] [23]. Cross-over experiments using mixtures of different aldazine N-oxides have demonstrated the intramolecular nature of the thiirane formation, ruling out intermolecular scrambling processes [7] [23].
Flammable;Corrosive;Acute Toxic